

Introduction: The Strategic Value of Halogenated Intermediates

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Compound of Interest

Compound Name: **Ethyl 3-chloro-2-fluorobenzoate**

Cat. No.: **B1326290**

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In the landscape of modern drug discovery and materials science, the strategic selection of chemical intermediates is a critical determinant of innovation and efficiency. **Ethyl 3-chloro-2-fluorobenzoate** (CAS No. 773135-55-0) emerges as a specialty chemical of significant interest. Its molecular architecture, featuring both chlorine and fluorine atoms ortho and meta to an ethyl ester on a benzene ring, provides a unique combination of reactivity and physicochemical properties.^[1] This guide offers a technical overview for researchers, scientists, and drug development professionals on the synthesis, characterization, applications, and safe handling of this versatile building block.

The presence of halogens, particularly fluorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate protein binding affinity.^[2] Similarly, the chlorine substituent offers another point for synthetic modification or can influence the electronic properties of the aromatic ring. Consequently, **Ethyl 3-chloro-2-fluorobenzoate** serves as a valuable precursor for complex molecular targets in the pharmaceutical and agrochemical industries.^{[1][3]}

Chemical Identity and Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential for its effective use in synthesis and process development.

Caption: Chemical structure of **Ethyl 3-chloro-2-fluorobenzoate**.

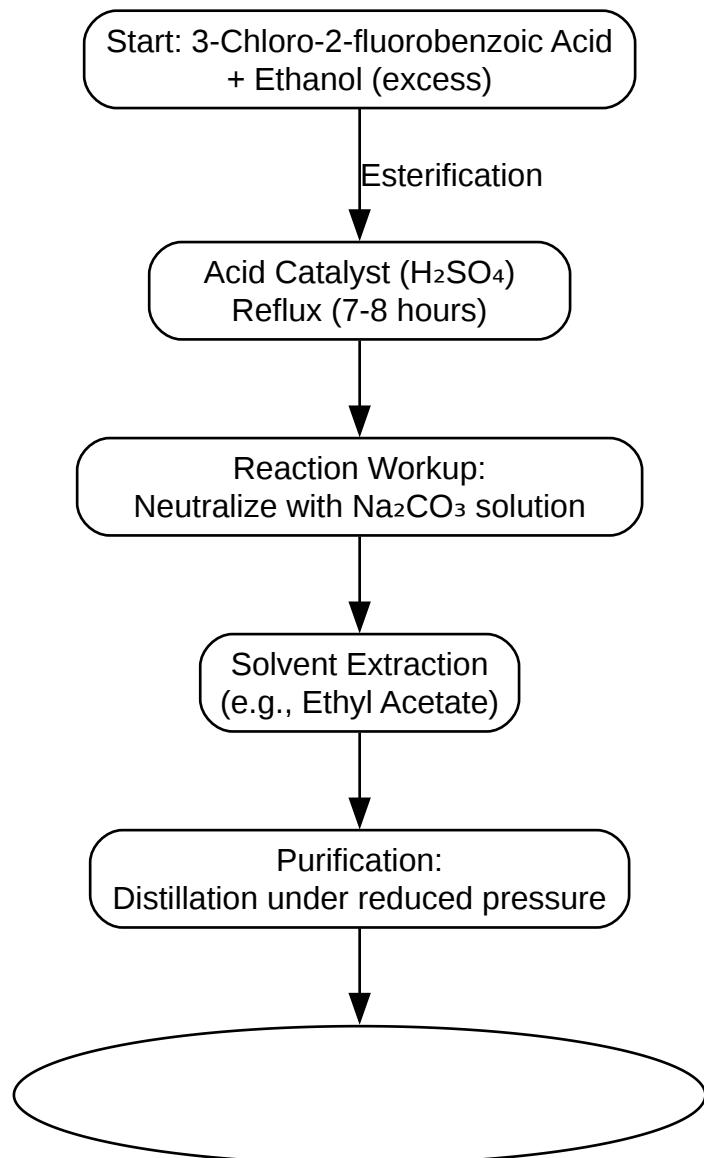
Table 1: Physicochemical Properties of **Ethyl 3-chloro-2-fluorobenzoate**

Property	Value	Reference(s)
CAS Number	773135-55-0	[4][5]
Molecular Formula	C ₉ H ₈ ClFO ₂	[3][4]
Molecular Weight	202.61 g/mol	[3][4][5]
Synonyms	Ethyl 2-fluoro-3-chlorobenzoate, 3-Chloro-2-fluorobenzoic acid ethyl ester	[6][7]
Boiling Point	265 °C at 760 mmHg	[8]
Flash Point	111.1 °C	[8]
Refractive Index	1.506	[8]
SMILES	CCOC(=O)C1=C(F)C(Cl)=CC=C1	[4][9]
Purity (Typical)	≥95% - 97%	[5][8]

Synthesis Protocol and Mechanistic Considerations

Ethyl 3-chloro-2-fluorobenzoate is most commonly synthesized via the esterification of its corresponding carboxylic acid, 3-chloro-2-fluorobenzoic acid. The Fischer esterification is a robust and widely adopted method for this transformation.

Causality and Experimental Rationale: The reaction is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst (e.g., concentrated H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of ethanol. The resulting tetrahedral intermediate undergoes a series of proton transfers to eliminate a molecule of water, regenerating the catalyst and forming the ester product. The process is reversible; therefore, to drive the equilibrium toward the product, an excess of the alcohol reactant (ethanol) is typically used, and the reaction is heated to reflux to increase the rate of reaction.



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Caption: Workflow for the synthesis of **Ethyl 3-chloro-2-fluorobenzoate**.

Step-by-Step Experimental Protocol (Fischer Esterification):

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloro-2-fluorobenzoic acid (1 equivalent) in absolute ethanol (4-5 equivalents).[\[10\]](#)
- Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the solution while stirring.

- Reflux: Heat the reaction mixture to reflux and maintain for 7-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[\[10\]](#)
- Quenching and Neutralization: After completion, cool the mixture to room temperature. Carefully add a 10% aqueous solution of sodium carbonate to neutralize the unreacted acid and the catalyst until effervescence ceases.[\[10\]](#)
- Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).[\[11\]](#)
- Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by distillation under reduced pressure to yield pure **Ethyl 3-chloro-2-fluorobenzoate**.

Analytical Validation and Spectroscopic Profile

Confirming the identity and purity of the synthesized compound is a cornerstone of scientific integrity. The following section describes the expected spectroscopic data for **Ethyl 3-chloro-2-fluorobenzoate**, which serves as a self-validating system for the synthesis protocol.

Note: The following data are theoretical predictions based on the known structure and general principles of spectroscopy, as specific experimental spectra are not publicly available in the provided search results.

Table 2: Predicted Spectroscopic Data for Characterization

Technique	Expected Observations
¹ H NMR	Ethyl Group: A quartet (~4.4 ppm, 2H) for the -OCH ₂ - protons, coupled to the methyl protons. A triplet (~1.4 ppm, 3H) for the -CH ₃ protons, coupled to the methylene protons. Aromatic Protons: Three protons in the aromatic region (~7.2-7.8 ppm) exhibiting complex multiplet patterns due to H-H and H-F coupling.
¹³ C NMR	Carbonyl Carbon: Signal around 164 ppm. Aromatic Carbons: Six distinct signals in the 115-160 ppm range. The carbons directly bonded to fluorine and chlorine will show characteristic coupling (large ¹ JCF) and electronic shifts, respectively. Ethyl Carbons: Signals around 62 ppm (-OCH ₂ -) and 14 ppm (-CH ₃).
IR Spectroscopy	C=O Stretch (Ester): Strong, sharp absorption band around 1720-1740 cm ⁻¹ . C-O Stretch: Strong absorption in the 1100-1300 cm ⁻¹ region. Aromatic C=C Stretches: Medium intensity bands around 1600 cm ⁻¹ and 1475 cm ⁻¹ . C-F and C-Cl Stretches: Absorptions in the fingerprint region, typically 1000-1400 cm ⁻¹ for C-F and 600-800 cm ⁻¹ for C-Cl.
Mass Spectrometry (GC-MS)	Molecular Ion (M ⁺): A peak at m/z 202. Isotopic Pattern: A characteristic M+2 peak at m/z 204 with an intensity of approximately one-third of the M ⁺ peak, confirming the presence of one chlorine atom. Key Fragments: Loss of the ethoxy group (-OC ₂ H ₅) to give a fragment at m/z 157, or loss of ethanol to give a fragment at m/z 156.

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are invaluable for assessing purity and quantifying the product.[\[12\]](#)[\[13\]](#)

Applications in Research and Drug Development

Ethyl 3-chloro-2-fluorobenzoate is not an end product but a crucial starting material for building more complex molecules.[\[3\]](#)

- Pharmaceutical Synthesis: It is a key intermediate for synthesizing Active Pharmaceutical Ingredients (APIs).[\[3\]](#) Its precursor, 3-chloro-2-fluorobenzoic acid, has been used in the development of novel therapeutics, including Aurora A kinase inhibitors.[\[14\]](#) The halogenated phenyl ring is a common motif in many FDA-approved drugs, contributing to desired pharmacological properties.[\[15\]](#)[\[16\]](#)
- Agrochemical Development: The compound's structure can be incorporated into advanced pesticides, herbicides, and fungicides to enhance their efficacy and stability.[\[1\]](#)
- Material Science: In material science, it can be used for the synthesis of specialty polymers and electronic materials where precise molecular design is critical for achieving desired performance characteristics.[\[1\]](#)

Safety, Handling, and Storage Protocol

While specific toxicological data for **Ethyl 3-chloro-2-fluorobenzoate** is limited, prudent laboratory practice dictates handling it with care, following guidelines for similar halogenated aromatic esters.[\[17\]](#)[\[18\]](#)

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[\[17\]](#)
- Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat.[\[17\]](#)
- Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[\[18\]](#)[\[19\]](#)

Handling and Storage:

- Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Keep away from sources of ignition and incompatible materials like strong oxidizing agents and strong bases.[18][20]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][21]

First Aid Measures:

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[21]
- Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[21]
- Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[20]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[21]

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. The material may be sent to a licensed chemical destruction plant. Do not discharge into sewer systems.[17]

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